4-(Fluoromethyl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound has found applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of benzene derivatives. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C-SO2F bond . Another approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Fluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, electrophilic fluorination, and conjugate addition .
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like potassium fluoride (KF) or potassium bifluoride (KHF2) in aqueous solutions.
Electrophilic Fluorination: Utilizes reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorinating agents.
Conjugate Addition: Often employs thiols and other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Employed in drug discovery as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in proteins. This reaction forms a stable sulfonyl enzyme derivative, which can inhibit the activity of serine proteases . The compound’s ability to selectively modify serine residues makes it a valuable tool in biochemical studies and drug development.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride: Similar in structure but contains a trifluoromethyl group instead of a fluoromethyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: Contains a chlorosulfonyl group, offering different reactivity and applications.
Uniqueness: 4-(Fluoromethyl)benzene-1-sulfonyl fluoride is unique due to its specific balance of stability and reactivity, making it suitable for selective covalent modifications in chemical biology and medicinal chemistry . Its fluoromethyl group provides distinct electronic properties compared to other sulfonyl fluorides, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C7H6F2O2S |
---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
4-(fluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 |
InChI-Schlüssel |
TYHXSKTVXMXJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CF)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.